5-broMo-N-propylpyridine-3-sulfonaMide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .

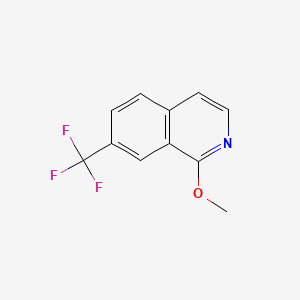

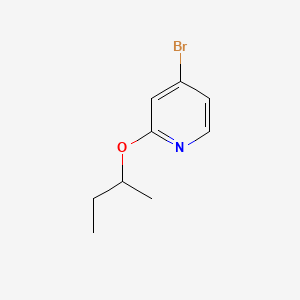

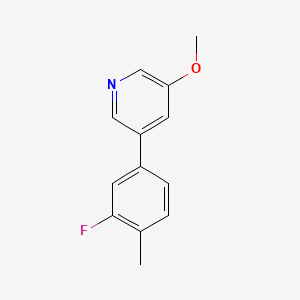

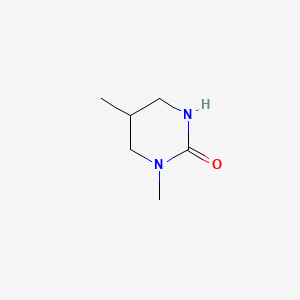

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom and a propylsulfonamide group . The molecular weight of the compound is 279.15 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-propylpyridine-3-sulfonamide include a molecular weight of 279.15 . The boiling point and other specific properties are not provided in the search results .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

"5-bromo-N-propylpyridine-3-sulfonamide" and its derivatives serve as key intermediates in cross-coupling reactions, facilitating the synthesis of various sulfonamide compounds. For instance, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by copper and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields. This methodology is adaptable to a wide range of phenyl bromides and sulfonamides, showcasing the compound's utility in synthesizing complex sulfonamide structures (Han, 2010).

Novel Reagents and Catalysis

Novel N-bromo sulfonamide reagents have been synthesized, offering a highly efficient catalyst for the synthesis of bis(pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. These reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, demonstrate the compound's potential in catalyzing complex organic reactions with high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antibacterial Activity

Sulfonamide-derived compounds, including those related to "5-bromo-N-propylpyridine-3-sulfonamide," have been synthesized and assessed for their antibacterial and antifungal activities. These studies reveal that sulfonamide compounds exhibit moderate to significant antibacterial activity against various bacterial strains, underscoring their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Safety And Hazards

Propiedades

Número CAS |

1266868-12-5 |

|---|---|

Nombre del producto |

5-broMo-N-propylpyridine-3-sulfonaMide |

Fórmula molecular |

C8H11BrN2O2S |

Peso molecular |

279.152 |

Nombre IUPAC |

5-bromo-2-propylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |

Clave InChI |

VNGHITJHOKCQDL-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C=C1S(=O)(=O)N)Br |

Sinónimos |

5-broMo-N-propylpyridine-3-sulfonaMide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.